

PF-06726304 xenograft model protocol

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: PF-06726304

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PF-06726304 is a novel, potent, and selective S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferase EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [1] [2] [3]. It is characterized by its high potency and robust anti-tumor activity.

The table below summarizes its key biological activities:

Property	Value	Experimental Context
Molecular Weight	446.33 g/mol [4] [5] [3]	-
EZH2 (Wild-Type) Ki	0.7 nM [1] [4] [5]	Cell-free biochemical assay
EZH2 (Y641N Mutant) Ki	3.0 nM [1] [4] [5]	Cell-free biochemical assay
Cellular H3K27me3 IC50	15 nM [1] [5] [6]	Karpas-422 cell line
Cellular Proliferation IC50	25 nM [1] [4] [5]	Karpas-422 cell line (wild-type EZH2)

In Vitro Experimental Protocol

The following methodology is adapted from supplier citations and original literature for quantifying H3K27me3 reduction in cells [3].

- **Cell Line:** Karpas-422 (a diffuse large B-cell lymphoma line harboring wild-type EZH2).
- **Cell Plating:** Plate cells in complete growth medium at a density of 2,500 cells per well (100 μ L/well) in a 96-well plate. Incubate for 2-3 hours at 37°C and 5% CO₂.
- **Compound Preparation:** Prepare an 11-point, 1:3 serial dilution of **PF-06726304** in 100% DMSO. Further dilute the compound in growth medium immediately before use. The final DMSO concentration in the assay should not exceed 0.5%.
- **Compound Treatment:** Add 25 μ L of the diluted compound to the cell plates. The typical highest final concentration tested is 50 μ M. Incubate the treatment plates for 72 hours at 37°C and 5% CO₂.
- **Cell Lysis and Lysate Preparation:** After incubation, centrifuge the plates and remove the medium. Lyse the cells by adding an acid-extraction solution and shaking for 50 minutes at 4°C. Add a neutralization buffer and freeze the lysates at -80°C.
- **H3K27me3 ELISA:** Transfer the clarified cell lysates to an ELISA plate coated with a histone H3 capture antibody. Incubate for 2.5 hours at room temperature with shaking. After washing, add a biotinylated anti-H3K27me3 detection antibody and incubate for 2 hours. Follow with a horseradish peroxidase (HRP)-linked streptavidin incubation for 1 hour. Develop the assay using TMB substrate and stop the reaction with acid. Measure the absorbance to determine the level of H3K27me3.

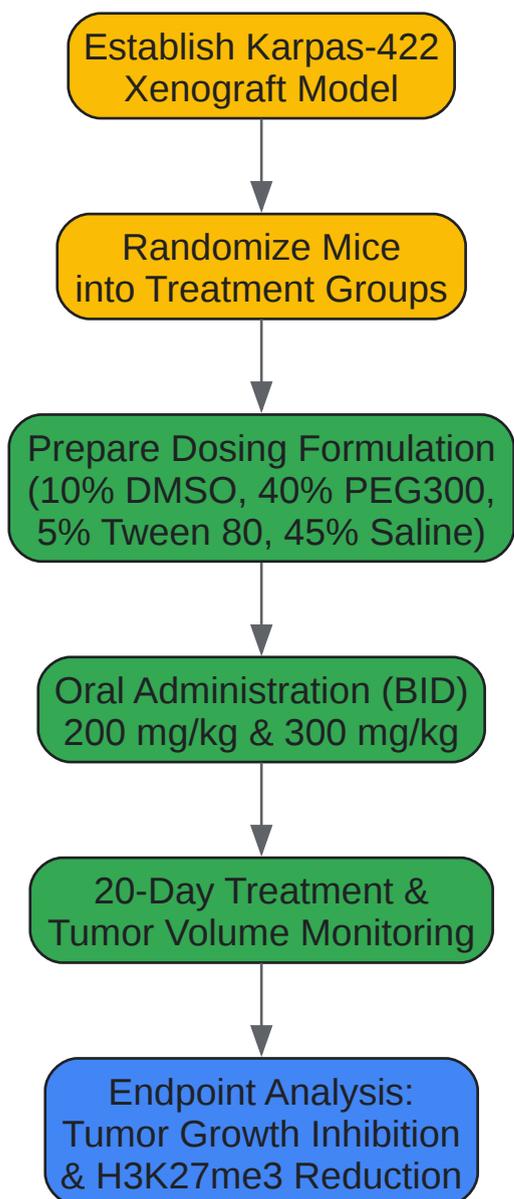
In Vivo Xenograft Model Protocol

The core of your query relates to the in vivo xenograft model. The standardized protocol below is synthesized from consistent data across multiple supplier websites [1] [4] [5].

- **Animal Model:** Female Scid beige mice, 6-8 weeks old.
- **Tumor Model:** Subcutaneous Karpas-422 xenograft model.
- **Dosing Formulation:** The compound can be prepared in a vehicle of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. The co-solvents should be added sequentially in the order listed to ensure a clear solution [1] [4].
- **Dosage & Administration:** Administer **PF-06726304** orally at 200 and 300 mg/kg, twice daily (BID).
- **Treatment Duration:** 20 days.
- **Endpoint Analysis:** Monitor tumor volume regularly. At the end of the study, analyze tumors for growth inhibition and collect samples for pharmacodynamic assessment of downstream biomarkers (e.g., reduction in intratumoral H3K27me3 levels) [1] [7].

Experimental Workflow and EZH2 Signaling

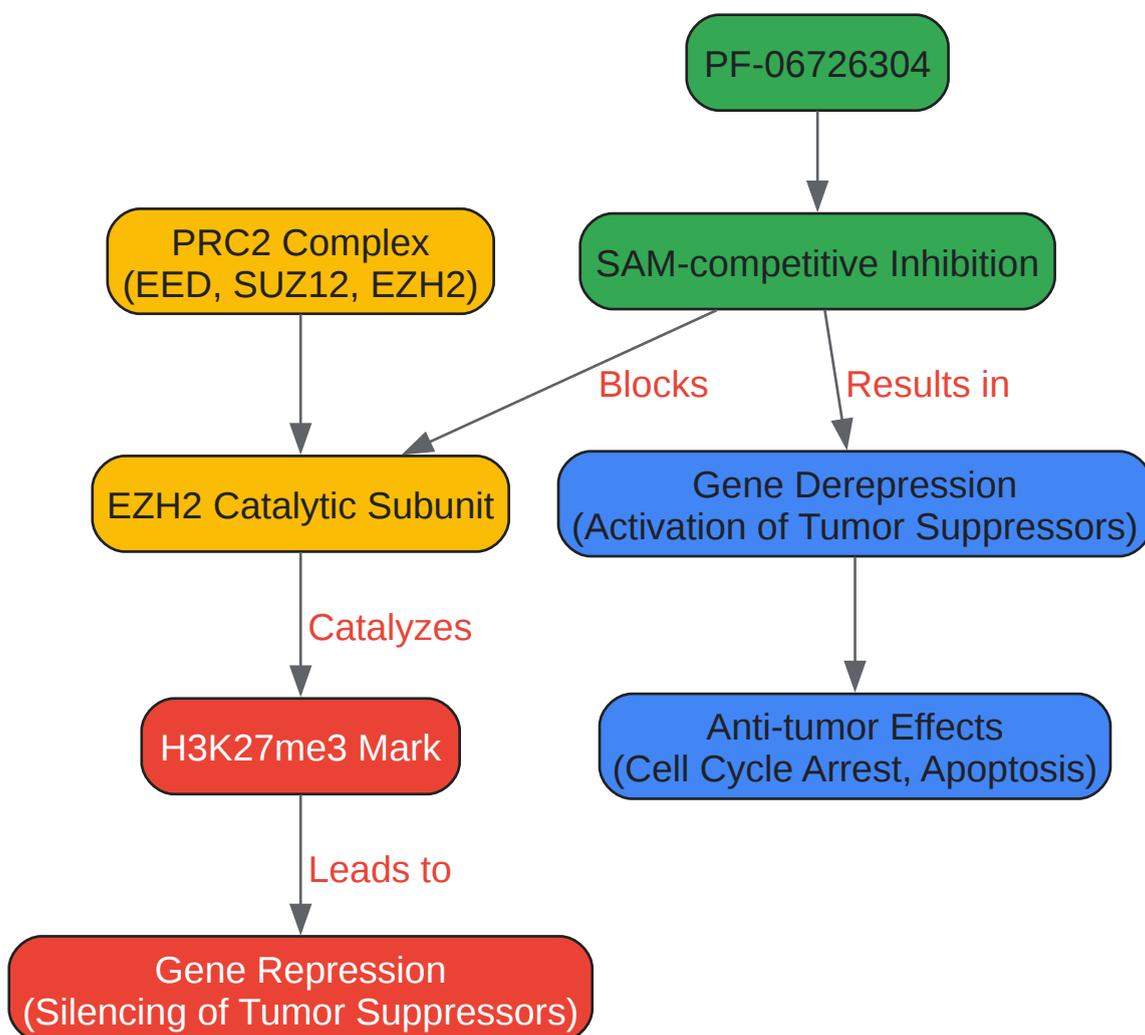
The following diagram illustrates the logical workflow of the in vivo efficacy experiment, from model establishment to data analysis.



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EZH2 functions as the catalytic engine of the PRC2 complex, primarily responsible for adding methyl groups to histone H3 at lysine 27 (H3K27me3). This mark leads to chromatin condensation and transcriptional repression of target genes, including critical tumor suppressors [2]. **PF-06726304** acts as a potent molecular wrench in this system.

The diagram below illustrates this mechanism of action and its functional consequences.



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Key Considerations for Researchers

- **Formulation is Critical:** The provided in vivo formulation (10% DMSO/40% PEG300/5% Tween 80/45% Saline) is noted to produce a clear solution at 1 mg/mL [1]. Always prepare formulations sequentially and confirm clarity before administration.
- **Confirm On-Target Activity:** The robust anti-tumor efficacy of **PF-06726304** is linked to strong pharmacodynamic modulation. It is crucial to confirm target engagement in your model by measuring the reduction of H3K27me3 levels in tumor tissues post-treatment [1] [7].
- **Broader Relevance of EZH2 Inhibition:** Recent research underscores the role of EZH2 in maintaining cancer stem cells (CSCs) across various sarcoma subtypes. Targeting EZH2 can reduce the CSC population and sensitize tumors to chemotherapy, suggesting a wider potential application for compounds like **PF-06726304** beyond lymphoma models [8].

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